5-Methyl-3-nitro-pyridine-2-thiol
Description
Properties
IUPAC Name |
5-methyl-3-nitro-1H-pyridine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-4-2-5(8(9)10)6(11)7-3-4/h2-3H,1H3,(H,7,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQQQGHOVLBHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 5 Methyl 3 Nitro Pyridine 2 Thiol and Its Complexes
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by analyzing its vibrational modes.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes.
Key vibrational modes for substituted pyridines include the C-H stretching, C-C and C-N ring stretching, and various bending modes. The presence of the methyl and nitro groups introduces additional characteristic vibrations. In the case of 2-hydroxy-5-methyl-3-nitro pyridine (B92270), a very strong band at 1296 cm⁻¹ in the FT-IR spectrum has been attributed to the C-CH₃ stretching mode. niscpr.res.in The C-CH₃ out-of-plane bending mode is observed at 433 cm⁻¹. niscpr.res.in
For 5-methyl-3-nitro-pyridine-2-thiol, the S-H stretching vibration would be expected in the region of 2550-2600 cm⁻¹, though this band is often weak. The C=S stretching vibration typically appears in the 1050-1250 cm⁻¹ range. The nitro group (NO₂) gives rise to characteristic asymmetric and symmetric stretching vibrations, usually found near 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
In a study of a related disulfide derivative, [2,2′-disulfanodiylbis(6-metyl-3-nitropyridine)], FT-IR and Raman spectroscopy were used to confirm its structure. researchgate.net A complete set of normal modes characteristic for the disulfide bridge was identified and assigned. researchgate.net Similarly, the vibrational spectra of 2-amino-3-methyl-5-nitropyridine (B21948) have been analyzed in detail, providing further reference points for the vibrational modes of a substituted methyl-nitropyridine ring. nih.gov
A comparison of the experimental and DFT-calculated infrared spectra was performed for a Cu(I) cluster with 5-nitropyridine-2-thiol, a demethylated analogue of the title compound. acs.org This comparison is crucial for understanding the changes in vibrational modes upon coordination to a metal center.
Table 1: Expected FT-IR Vibrational Frequencies for this compound Based on Analogous Compounds
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |
| S-H | Stretching | 2550-2600 | General Thiol Region |
| C-H (Aromatic) | Stretching | 3000-3100 | Pyridine Derivatives |
| C-H (Methyl) | Stretching | 2850-2960 | 2-hydroxy-5-methyl-3-nitro pyridine |
| C=N, C=C | Ring Stretching | 1400-1600 | Pyridine Derivatives |
| NO₂ | Asymmetric Stretching | 1500-1550 | 2-amino-3-methyl-5-nitropyridine |
| NO₂ | Symmetric Stretching | 1300-1360 | 2-amino-3-methyl-5-nitropyridine |
| C-S | Stretching | 600-800 | General Thiol Region |
| C-CH₃ | Stretching | ~1296 | 2-hydroxy-5-methyl-3-nitro pyridine niscpr.res.in |
| C-CH₃ | Bending | ~433 (out-of-plane) | 2-hydroxy-5-methyl-3-nitro pyridine niscpr.res.in |
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption or emission of electromagnetic radiation in the ultraviolet, visible, and near-infrared regions.
UV-Vis and NIR absorption spectroscopy are used to study the electronic transitions between molecular orbitals. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the electronic structure of the molecule.
For this compound, electronic transitions are expected to originate from the π-system of the pyridine ring, the non-bonding electrons of the sulfur and nitro group oxygen atoms, and the π* anti-bonding orbitals. The presence of the nitro group, a strong electron-withdrawing group, and the thiol group, which can act as an electron donor, are expected to lead to intramolecular charge transfer (ICT) bands in the UV-Vis spectrum.
In a study on a novel hexanuclear copper(I) cluster with 5-nitropyridine-2-thiol, the absorption spectrum was investigated. acs.org Although this is a complex, the electronic properties are heavily influenced by the ligand. The study of related N-aryl-2-pyridone-fused porphyrins also provides insights into the electronic absorption spectra of complex pyridine derivatives, where bathochromic shifts are observed due to extended π-conjugation. acs.org
Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides information about the excited states of the molecule. Time-resolved emission studies measure the decay of this emission over time, yielding the excited-state lifetime.
While the free ligand this compound is not expected to be strongly luminescent, its coordination to metal centers can induce or enhance emission. A significant finding is the characterization of a novel Cu(I) cluster with 5-nitropyridine-2-thiol, which exhibits a peculiar emission in the near-infrared (NIR) region. acs.org This cluster displays a broad emission band peaking at 765 nm at room temperature. acs.org
The luminescence of this copper cluster is temperature-dependent. At 77 K, the emission spectrum sharpens, increases in intensity, and red-shifts to 815 nm. acs.org Time-resolved measurements revealed that the excited-state lifetime becomes significantly longer at lower temperatures, increasing from 0.36 µs at room temperature to a purely monoexponential decay of 11.1 µs at 77 K. acs.org The estimated photoluminescence quantum yield for this complex is approximately 1%. acs.org
Table 2: Photoluminescence Data for a Cu(I)-5-nitropyridine-2-thiol Cluster
| Temperature | Emission Maximum (λ_em) | Excited-State Lifetime (τ) |
| Room Temperature (298 K) | 765 nm | 0.36 µs |
| 77 K | 815 nm | 11.1 µs |
| Data from a novel Cu(I) cluster with the demethylated analogue, 5-nitropyridine-2-thiol. acs.org |
Resonance Spectroscopy
Resonance spectroscopy techniques, such as Nuclear Magnetic Resonance (NMR), provide detailed information about the atomic-level structure of a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom. ¹H and ¹³C NMR are the most common types used for organic compounds.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methyl group. The chemical shifts of the ring protons are influenced by the electronic effects of the nitro and thiol substituents. The thiol proton (S-H) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
While a specific NMR spectrum for this compound is not provided in the searched literature, data from similar structures can be used for prediction. For example, the ¹H NMR spectrum of 5-ethyl-2-methyl pyridine shows the pyridine ring protons in the range of δ 7.0-8.4 ppm. rsc.org In a more complex derivative, the ring protons are also observed in this region. rsc.org The methyl group protons would likely appear as a singlet in the δ 2.0-2.5 ppm range.
The ¹³C NMR spectrum would provide information about the carbon skeleton. The carbon atom attached to the electron-withdrawing nitro group would be shifted downfield, while the carbon attached to the sulfur atom would also show a characteristic chemical shift. The structure of a related disulfide, [2,2′-disulfanodiylbis(6-metyl-3-nitropyridine)], was confirmed by ¹H and ¹³C NMR studies, indicating the utility of this technique for such compounds. researchgate.net
Table 3: Predicted ¹H NMR Chemical Shifts for this compound in a Typical Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridine Ring Protons | 7.0 - 9.0 | Doublets or Singlets | The exact shifts and coupling constants depend on the substitution pattern. |
| Methyl Protons (CH₃) | 2.0 - 2.5 | Singlet | |
| Thiol Proton (S-H) | Variable | Broad Singlet | Position is dependent on solvent, concentration, and temperature. |
| Predicted values are based on data from analogous pyridine derivatives. rsc.orgrsc.org |
Mass Spectrometric Techniques
Mass spectrometry (MS) stands as a cornerstone analytical technology for the investigation of thiol chemistry, offering profound insights into molecular structure, modifications, and transformations. nih.govsfrbm.org Its application is crucial for understanding the behavior of compounds like this compound in various chemical environments.
Electrospray Ionization Mass Spectrometry (ESI-MS) in Chemical Transformations
Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for studying the chemical reactivity and transformations of thiol-containing molecules. nih.govsfrbm.org This soft ionization technique allows for the transfer of polar molecules, such as pyridine thiols and their derivatives, from the liquid phase to the gas phase with minimal fragmentation, making it ideal for monitoring reactions and identifying products. sfrbm.org
In the context of thiol analysis, ESI-MS is instrumental in tracking modifications to the sulfhydryl (-SH) group. nih.gov For instance, it can detect changes in mass that correspond to specific chemical events. A mass shift of +32 Da, for example, can indicate the formation of a persulfide (Cys-SSH) or a cysteine sulfinic acid (Cys-SO₂H), although high-resolution mass analyzers are required to distinguish between such isobaric modifications. nih.govsfrbm.org
To enhance the sensitivity and selectivity of thiol detection in complex mixtures, derivatization strategies are often employed prior to analysis. A common approach involves reacting the thiol with a reagent like 4,4'-dithiodipyridine (DTDP). unipd.itunipd.it The resulting derivative can then be analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS). unipd.itunipd.it This method allows for the definition of instrumental parameters and the characterization of fragmentation patterns specific to the thiol derivative, enabling its confident identification and quantification even at low concentrations in complex matrices. unipd.it
Table 1: Principles and Applications of ESI-MS in Thiol Analysis
| Technique | Principle | Application to Thiol Analysis | Reference |
|---|---|---|---|
| ESI-MS | Soft ionization transfers polar analytes from solution to the gas phase for mass analysis. | Enables the study of intact thiol-containing molecules, their complexes, and reaction products with minimal fragmentation. | nih.govsfrbm.org |
| High-Resolution MS | Mass analyzers (e.g., TOF, Orbitrap) with high mass accuracy and resolution. | Distinguishes between different thiol modifications that may have very similar masses (isobaric species). | sfrbm.org |
| HPLC-MS/MS | Chromatographic separation (HPLC) followed by mass analysis and fragmentation (MS/MS). | Separates complex mixtures and provides structural information based on fragmentation patterns, often used with derivatizing agents for targeted thiol analysis. | unipd.itunipd.it |
| Derivatization | Chemical modification of the thiol group to improve analytical properties. | Increases sensitivity and selectivity; creates a unique mass tag for targeted detection (e.g., using DTDP). | unipd.itunipd.it |
X-ray Diffraction and Morphological Analysis
X-ray diffraction and electron microscopy are powerful techniques for characterizing the solid-state properties of crystalline materials, providing definitive information on atomic arrangement, crystal phase, and microscopic morphology.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. While a structure for this compound itself is not detailed in the reviewed literature, analysis of closely related compounds provides significant insight into its expected solid-state characteristics.
In a study of a copper(I) cluster formed with the related 5-nitropyridine-2-thiol ligand, single-crystal analysis revealed that the compound crystallizes in the trigonal R3 space group. acs.org The analysis showed that the 5-nitropyridine-2-thiolate anion acts as a μ₃-bridging ligand, connecting three different copper ions through its nitrogen and sulfur atoms to form a distorted octahedral Cu₆S₆ cluster. acs.org This demonstrates how the technique can elucidate complex coordination modes and supramolecular structures. acs.org
Furthermore, the crystal structure of 2-Chloro-5-methyl-3-nitropyridine (B188117) , an important synthetic precursor, has been determined. nih.govresearchgate.net It crystallizes in the orthorhombic space group Pna2₁ with two independent molecules in the asymmetric unit. nih.govresearchgate.net The detailed bond lengths and angles determined by this method confirm the geometry of the 5-methyl-3-nitropyridine core, which would be conserved in the thiol derivative. nih.gov The structure is stabilized by intermolecular C—H⋯O hydrogen bonds. nih.govresearchgate.net
Table 2: Crystallographic Data for 2-Chloro-5-methyl-3-nitropyridine
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₅ClN₂O₂ | nih.gov |
| Molecular Weight | 172.57 | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pna2₁ | researchgate.net |
| a (Å) | 21.435 (6) | nih.gov |
| b (Å) | 8.151 (2) | nih.gov |
| c (Å) | 8.494 (2) | nih.gov |
| Volume (ų) | 1484.0 (7) | nih.gov |
| Z | 8 | nih.gov |
| Temperature (K) | 298 | nih.gov |
| Radiation | Mo Kα | nih.gov |
| R-factor | 0.037 | nih.gov |
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray Diffraction (PXRD) is a complementary technique used to identify crystalline phases and assess the purity of a bulk sample. For the synthesized Cu(I)-5-nitropyridine-2-thiol cluster, PXRD analyses were performed to confirm the phase of the bulk powder material. acs.org These analyses are crucial for verifying that the structure determined from a single crystal is representative of the entire synthesized batch.
Table 3: PXRD Analysis Details for a Cu(I)-5-nitropyridine-2-thiol Cluster
| Parameter | Description | Reference |
|---|---|---|
| Instrument | PANalytical X'Pert Pro automated diffractometer | acs.org |
| Detector | X'Celerator | acs.org |
| Geometry | Bragg–Brentano | acs.org |
| Radiation | Cu Kα (λ = 1.5418 Å) | acs.org |
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is utilized to visualize the surface topography and morphology of solid materials at the micro- and nanoscale. In the characterization of the Cu(I)-5-nitropyridine-2-thiol cluster, SEM was used to investigate the morphology of the synthesized product. acs.org Such analysis can reveal details about particle shape, size distribution, and aggregation state, which are important for understanding the material's physical properties.
Table 4: SEM Analysis Parameters for a Cu(I)-5-nitropyridine-2-thiol Cluster
| Parameter | Description | Reference |
|---|---|---|
| Instrument | ZEISS LEO 1530 | acs.org |
| Emitter | Schottky | acs.org |
| Acceleration Voltage | 5 keV | acs.org |
| Detector | In-lens for secondary electron (SE) imaging | acs.org |
Chemical Reactivity and Mechanistic Studies of 5 Methyl 3 Nitro Pyridine 2 Thiol
Nucleophilic Aromatic Substitution (SNAr) at Pyridine (B92270) Core
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for functionalizing pyridines, especially when activated by electron-wthdrawing groups like the nitro group. nih.gov The pyridine nitrogen itself also facilitates this reaction, acting as an auxiliary group. epa.gov
The thiol group of 5-Methyl-3-nitro-pyridine-2-thiol can be deprotonated to form a thiolate anion. Thiolates are generally excellent nucleophiles due to the polarizability and lower basicity of sulfur compared to oxygen. masterorganicchemistry.comlibretexts.org In the context of SNAr, the thiolate anion of one molecule can act as a nucleophile, attacking an electrophilic carbon on the pyridine ring of another molecule.
The presence of the nitro group at the 3-position and the nitrogen atom within the aromatic ring significantly activates the pyridine core for nucleophilic attack. The generally accepted mechanism for SNAr reactions proceeds through a two-stage process involving a Meisenheimer intermediate. nih.gov However, some SNAr reactions may also proceed through a concerted mechanism. nih.gov For nitro-substituted pyridines, the nitro group itself can act as a good leaving group in these substitution reactions. nih.govmdpi.com
Research on similar 2-methyl-3-nitropyridines shows they readily react with thiolate anions to yield substitution products in good yields. mdpi.com This suggests that under appropriate basic conditions, this compound could potentially undergo self-condensation or react with other thiolates, where the nitro group is displaced.
Table 1: General Conditions for SNAr Reactions with Thiolates on Nitropyridines
| Parameter | Condition | Rationale |
|---|---|---|
| Nucleophile | Thiolate anion (R-S⁻) | Excellent nucleophilicity and lower basicity reduces elimination side reactions. masterorganicchemistry.com |
| Solvent | Aprotic polar (e.g., DMF, DMSO) | Solvates the cation without strongly interacting with the nucleophile, enhancing its reactivity. |
| Base | K₂CO₃, NaH | Used to deprotonate the thiol to form the more nucleophilic thiolate anion. masterorganicchemistry.comnih.gov |
| Temperature | Elevated | Often requires heating to overcome the activation energy of the reaction. nih.gov |
Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. wikipedia.orgstudy.com Chemoselectivity is the preferential reaction of a reagent with one functional group over others. study.comstudy.com In nitro- and thiol-substituted pyridines, the positions of these groups dictate the reactivity and selectivity of SNAr reactions.
Studies on 3-nitropyridines have shown a distinct preference for the substitution of the nitro group, even in the presence of other potential leaving groups like halogens in different positions. nih.gov For instance, in reactions of 2-methyl-3,5-dinitropyridine (B14619359) or 2-methyl-5-chloro-3-nitropyridine with sulfur nucleophiles, the substitution selectively occurs at the 3-position, displacing the nitro group. nih.gov This indicates a high degree of regioselectivity, where the nitro group at the 3-position is the most labile for nucleophilic attack. This is attributed to the strong electron-withdrawing nature of the nitro group, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. nih.gov
The reaction is also highly chemoselective, as the sulfur nucleophiles specifically attack the pyridine ring and displace the nitro group, without reacting with other functional groups that might be present on the molecule. acs.orgslideshare.net
Coordination Chemistry as a Ligand in Metal Complexes
The this compound molecule, particularly in its deprotonated thiolate form, is an excellent ligand for transition metals. chemrxiv.org The presence of both a nitrogen atom in the pyridine ring and a soft sulfur donor atom allows it to act as a versatile chelating and bridging ligand. researchgate.net
In its anionic form (5-nitropyridine-2-thiolate), the compound demonstrates versatile coordination modes. Research on the closely related 5-nitropyridine-2-thiol has shown that it can coordinate to Copper(I) ions using both its nitrogen and sulfur atoms. acs.org In one notable example, the ligand coordinates to three different Cu(I) ions simultaneously. acs.org One copper ion is bonded to the nitrogen atom, while two other copper ions are bonded to the sulfur atom. acs.org This demonstrates a multidentate binding capability that facilitates the formation of complex metal-organic structures.
The ability of the thiolate ligand to bind to multiple metal centers simultaneously makes it an effective bridging ligand, which is crucial for the formation of multinuclear metal clusters. nih.gov A prime example is the formation of a novel Cu(I) cluster, synthesized by reacting CuI with 2,2′-dithiobis(5-nitropyridine), which breaks in situ to yield the 5-nitropyridine-2-thiolate ligand. acs.org
In this structure, the 5-nitropyridine-2-thiolate anion acts as a µ3-bridging ligand, linking three distinct Cu(I) ions. acs.org This specific bridging functionality leads to the assembly of a distorted octahedral Cu₆S₆ cluster. acs.org The core of this cluster is formed by two staggered Cu₃S₃ rings, a direct result of the sulfur atoms of the ligands bridging the copper ions. acs.org
Table 2: Structural Details of the Cu₆S₆ Cluster with 5-Nitropyridine-2-thiolate
| Feature | Description |
|---|---|
| Ligand Function | µ3-bridging ligand |
| Metal Center | Copper(I) |
| Coordination | Each Cu(I) is connected to two S atoms and one N atom from three different ligands. acs.org |
| Cluster Formula | Cu₆S₆ |
| Geometry | Distorted Octahedral acs.org |
| Bond Distances | Cu–S: 2.249–2.250 Å; Cu–N: 2.053 Å acs.org |
The formation of discrete metal clusters is often the first step toward building larger, extended structures known as coordination polymers. These assemblies are held together by intermolecular forces and the continuation of the coordination bonding pattern. pku.edu.cn The resulting structures can form one-, two-, or three-dimensional networks. researchgate.net
Role as a Protecting Group Moiety
The 5-methyl-3-nitro-pyridine-2-sulfenyl group, a derivative of the more broadly studied nitropyridinesulfenyl (Npys) protecting groups, serves as a temporary masking agent for the thiol functionality of cysteine residues in peptide synthesis. This protection strategy is crucial to prevent the highly reactive thiol group from engaging in undesired side reactions during the construction of the peptide chain. The utility of such a protecting group is determined not only by its stability under various reaction conditions but also by the ease and selectivity of its removal to unveil the native thiol group at the desired stage.
Deprotection Chemistry of Pyridinesulfenyl Derivatives (e.g., ascorbolysis)
The cleavage of the disulfide bond in pyridinesulfenyl-protected amino acids is a critical step in peptide and protein chemistry. While traditional deprotection often relies on thiolysis, which requires an excess of a thiol reagent that must subsequently be removed, alternative methods have been explored to achieve milder and more specific deprotection. One such method is ascorbolysis, the use of ascorbic acid (vitamin C) to reduce the disulfide bond.
Research on the closely related 5-nitro-2-pyridine-sulfenyl (5-Npys) group has demonstrated the feasibility of using ascorbate for deprotection nih.govnih.gov. This method presents a significant advantage over thiolysis by avoiding the introduction of additional thiol compounds that could interfere with subsequent steps, such as alkylation or native chemical ligation nih.govnih.gov.
The efficiency of ascorbolysis is highly dependent on the reaction conditions, including pH, temperature, and the concentration of ascorbate. Studies on cysteine protected with a 5-Npys group have shown that deprotection is significantly influenced by these parameters. For instance, the conversion of Cys(5-Npys) to the free cysteine thiol can be achieved with a large molar excess of ascorbate at a neutral pH and slightly elevated temperature nih.gov.
The deprotection of pyridinesulfenyl derivatives is not limited to cysteine. This protecting group has also been employed for the side chains of other amino acids such as serine, threonine, and lysine, with deprotection being effectively carried out by thiolysis using reagents like 2-mercaptopyridine or 2-mercaptoethanol nih.gov.
The following table summarizes the reaction conditions for the deprotection of a Cys(5-Npys)-containing peptide using ascorbate, which serves as a model for the deprotection of this compound derivatives.
| Reactant | Molar Excess of Ascorbate | pH | Temperature (°C) | Time (h) | Conversion to Cys-SH (%) |
| Cys(5-Npys) Peptide | 100 | 4.5 | 25 | Not Specified | ~50 |
| Cys(5-Npys) Peptide | 100 | 4.5 | 37 | Not Specified | ~50 |
| Cys(5-Npys) Peptide | 100 | 7 | 37 | 24 | ~100 |
Reaction Kinetics and Mechanisms of Cleavage
The cleavage of the S-S bond in pyridinesulfenyl-protected species by a nucleophile, such as ascorbate or a thiol, proceeds via a nucleophilic substitution reaction at the sulfur atom attached to the cysteine residue. The rate and mechanism of this reaction are influenced by several factors, including the electronic properties of the pyridinesulfenyl group, the nature of the nucleophile, and the reaction medium.
The presence of an electron-withdrawing nitro group on the pyridine ring, as in the case of this compound, is expected to make the sulfur atom of the disulfide bond more electrophilic and thus more susceptible to nucleophilic attack. This is a key feature that allows for the selective cleavage of this protecting group under mild conditions.
In the context of ascorbolysis, the proposed mechanism involves the nucleophilic attack of the ascorbate dianion on the sulfur atom of the mixed disulfide. The reaction rate is pH-dependent, which suggests that the ionization state of both the ascorbate and the thiol group plays a crucial role nih.gov. For the deprotection of Cys(5-Npys), the reaction proceeds more efficiently at pH 7 compared to pH 4.5, indicating that the thiolate anion is a more potent nucleophile for this reaction nih.govsemanticscholar.org.
The kinetics of thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) group have been monitored spectrophotometrically, revealing that the deprotection is generally a rapid process nih.gov. The reaction pathway in a neutral medium is predominantly a nucleophilic attack of a thiolate ion on the unprotonated disulfide semanticscholar.org.
The general mechanism for the deprotection of a pyridinesulfenyl-protected cysteine (Cys-S-Npys) by a generic nucleophile (Nu⁻) can be depicted as follows:
Nucleophilic Attack: The nucleophile attacks the sulfur atom of the cysteine side chain. Cys-S-S-Py-NO₂ + Nu⁻ → Cys-S-Nu + ⁻S-Py-NO₂
Formation of Free Thiol: In the case of ascorbolysis, the intermediate is further reduced to yield the free cysteine thiol.
The choice of deprotection conditions allows for a degree of orthogonality in peptide synthesis. For example, the significant difference in the rate of ascorbolysis between protected cysteine and selenocysteine allows for the selective deprotection of one in the presence of the other nih.gov.
The following table outlines the key mechanistic features of the deprotection of pyridinesulfenyl derivatives.
| Feature | Description |
| Reaction Type | Nucleophilic Substitution (SN2) at the sulfur atom. |
| Key Reactant Species | Thiolate anion or ascorbate dianion as the nucleophile. |
| Influence of pH | Reaction rates are generally faster at higher pH due to the increased concentration of the more nucleophilic thiolate or ascorbate species. |
| Role of Substituents | Electron-withdrawing groups (e.g., nitro group) on the pyridine ring activate the disulfide bond towards nucleophilic attack. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of the Pyridine (B92270) Core and Substituents
The pyridine ring, with its inherent electronic properties and multiple substitution sites, serves as a versatile scaffold for chemical modification. Research has focused on altering the substituents at various positions of the 3-nitropyridine (B142982) core to synthesize a library of derivatives. These modifications are crucial for probing the molecule's reactivity and biological potential.
A common strategy involves the nucleophilic substitution of a leaving group, such as a halogen, at the C2 position of the pyridine ring. For instance, starting from 2-chloro-5-R-3-nitropyridines, a variety of derivatives can be synthesized by introducing different nucleophiles like thiols, amines, and phenols. mdpi.com This approach allows for the introduction of a wide range of functional groups, directly impacting the molecule's steric and electronic profile.
Another key area of modification is the methyl group at the C5 position and the nitro group at the C3 position. The methyl group can be oxidized to a carboxylic acid, which can then be coupled with amines to form amides. nih.gov The nitro group, a strong electron-withdrawing group, significantly influences the ring's reactivity and can be reduced to an amino group, which serves as a handle for further functionalization. nih.gov
Synthetic strategies often begin with readily available precursors like 2-amino-5-methylpyridine (B29535) or 2-hydroxy-5-methyl-3-nitropyridine (B188116). nih.govnih.gov For example, 2-hydroxy-5-methyl-3-nitropyridine can be chlorinated using thionyl chloride to produce 2-chloro-5-methyl-3-nitropyridine (B188117), a key intermediate for introducing various substituents. nih.gov The synthesis of 2-methyl-3-nitropyridines has been optimized to avoid harsh bases, using potassium carbonate and diethyl malonate, followed by hydrolysis and decarboxylation. mdpi.com
Table 1: Examples of Synthesized Derivatives from Nitropyridine Scaffolds
| Starting Material | Reagents/Conditions | Modified Product | Reference |
| 2-Chloro-5-R-3-nitropyridines | Thiols, Amines, Phenols (Nucleophilic Substitution) | 2-(Thio/Amino/Phenoxy)-5-R-3-nitropyridines | mdpi.com |
| 2-Chloro-5-methyl-3-nitropyridine | Secondary Amines, then DCC coupling with Aromatic Amines | N-Aryl-2-(dialkylamino)-5-methyl-3-nitro-picolinamides | nih.gov |
| 2-Methyl-3,5-dinitropyridine (B14619359) | Aromatic Aldehydes, Piperidine | 2-Vinyl-3,5-dinitropyridines | mdpi.com |
| 3,5-Dinitro-2-methylpyridine | Selenium Dioxide, Ethylene Glycol, then Pd/C Hydrogenation | 3,5-Diaminopyridine-2-carboxaldehyde derivatives | nih.gov |
| 2-Hydroxy-5-methyl-3-nitropyridine | Thionyl Chloride (SOCl₂) | 2-Chloro-5-methyl-3-nitropyridine | nih.gov |
Correlating Molecular Structure with Chemical Reactivity and Biological Activity
The substituents on the 3-nitropyridine ring profoundly dictate its chemical reactivity and biological profile. The electron-withdrawing nitro group at the C3 position activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions. mdpi.com The nature of the substituent at C2, in turn, influences the molecule's participation in other reactions, such as 1,3-dipolar cycloadditions. mdpi.com Studies have shown that the reaction of 2-methyl- and 2-vinyl-3-nitropyridines with thiolate anions proceeds smoothly via the SNAr mechanism, involving the substitution of the nitro group. mdpi.com
From a biological standpoint, modifications to the nitropyridine scaffold have led to the discovery of compounds with significant therapeutic potential. For instance, a series of 3- and 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, synthesized from nitropyridine precursors, were evaluated as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis. nih.gov The results demonstrated a clear structure-activity relationship: the 5-(methylamino), 5-(ethylamino), and 5-(allylamino) derivatives were the most potent inhibitors and showed significant antineoplastic activity against L1210 leukemia in mice. nih.gov This highlights the importance of the small alkylamino group at the C5 position for biological efficacy.
Furthermore, derivatives of 2-chloro-5-methyl-3-nitropyridine have been synthesized and identified as potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in cell signaling pathways. nih.gov The most active compounds in this series exhibited IC₅₀ values in the micromolar range, demonstrating that the specific arrangement of substituents around the nitropyridine core is critical for kinase inhibition. nih.gov Similarly, other nitropyridine derivatives have been shown to inhibit glycogen (B147801) synthase kinase-3 (GSK3), with one of the most active compounds featuring a 2,4-dichlorophenyl moiety. nih.gov
Table 2: Biological Activity of Modified Nitropyridine Derivatives
| Compound Scaffold | Target | Key Structural Features | Biological Activity (IC₅₀) | Reference |
| 5-Alkylamino-pyridine-2-carboxaldehyde thiosemicarbazones | Ribonucleotide Reductase | 5-Methylamino, 5-Ethylamino, or 5-Allylamino group | 1.0 - 1.4 µM | nih.gov |
| 2-Amino-5-methyl-3-nitropyridine derivatives | Janus Kinase 2 (JAK2) | Varied amide and sulfamide (B24259) functionalities | 8.5 - 12.2 µM | nih.gov |
| 2,6-Disubstituted-3-nitropyridine derivatives | Glycogen Synthase Kinase-3 (GSK3) | 2,4-Dichlorophenyl moiety | 8 nM | nih.gov |
Computational Approaches to SAR/SPR Elucidation and Predictive Modeling
Computational chemistry provides powerful tools for understanding the structure-property relationships of nitropyridine derivatives at the molecular level. Quantum chemical methods like Density Functional Theory (DFT) are employed to investigate the geometric and electronic structures of these molecules. researchgate.netnih.gov
For example, computational studies on 2-hydroxy-5-methyl-3-nitropyridine and 2-amino-3-methyl-5-nitropyridine (B21948) have been performed using DFT with various basis sets (e.g., B3LYP/cc-pVTZ). researchgate.netnih.gov These calculations yield optimized molecular geometries, which are in good agreement with experimental data, and allow for the simulation of vibrational spectra (IR and Raman). researchgate.netnih.gov
Furthermore, computational analyses provide deep insights into the electronic properties that govern reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions and intramolecular charge transfer within the molecule. nih.gov The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP) mapping is another crucial computational tool. It visualizes the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nih.gov This information is invaluable for predicting how the molecule will interact with biological receptors or other reactants, thereby guiding the rational design of new derivatives with enhanced activity. For instance, MEP analysis can pinpoint the regions most likely to engage in hydrogen bonding or other non-covalent interactions, which are critical for a drug's binding affinity to its target. nih.gov While specific predictive Quantitative Structure-Activity Relationship (QSAR) models for 5-Methyl-3-nitro-pyridine-2-thiol are not widely reported, these foundational computational studies on closely related structures provide the essential data and understanding needed to develop such models.
Q & A
Basic: What synthetic strategies are recommended for preparing 5-Methyl-3-nitro-pyridine-2-thiol, considering the reactivity of nitro and thiol groups?
Methodological Answer:
The synthesis should prioritize sequential functionalization to avoid competing reactions. Begin with the nitration of 5-methyl-pyridine-2-thiol under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C to minimize sulfonic acid byproducts). The thiol group is sensitive to oxidation, so post-nitration stabilization (e.g., via thioether intermediates or protecting groups like trityl) is critical. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can isolate the product. Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm via IR (S-H stretch ~2550 cm⁻¹; NO₂ asymmetric stretch ~1520 cm⁻¹) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the aromatic proton at δ 8.2–8.5 ppm (pyridine C-H adjacent to nitro) and methyl group at δ 2.5 ppm. The thiol proton (if unoxidized) appears as a broad singlet at δ 3.5–4.0 ppm but may be absent due to tautomerism .
- FT-IR : Confirm nitro (1520 cm⁻¹, asymmetric stretch) and thiol (2550 cm⁻¹) groups.
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 170 (calculated for C₆H₆N₂O₂S).
- X-ray Crystallography : Resolves tautomeric forms (e.g., thiol vs. thione) and nitro group orientation .
Advanced: How does tautomerism in this compound influence its reactivity and spectral interpretation?
Methodological Answer:
The compound exists in equilibrium between thiol (C-SH) and thione (C=S) tautomers, affecting reactivity and spectral data. For example:
- Reactivity : The thione form may enhance electrophilicity at the pyridine ring, favoring nucleophilic substitutions.
- NMR : Thiol protons may vanish in deuterated solvents due to exchange, while thione tautomers show distinct ¹³C shifts (C=S at ~160 ppm).
- Mitigation : Use low-temperature NMR (e.g., –40°C in CDCl₃) to "freeze" tautomers or employ computational modeling (DFT) to predict dominant forms .
Advanced: How can computational methods predict the regioselectivity of reactions involving this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
- Electrophilic Attack : Nitro groups direct electrophiles to the C4 position (meta to nitro, para to thiol).
- Nucleophilic Substitution : Thiol/thione tautomers influence leaving-group ability.
- Solvent Effects : Polar solvents stabilize zwitterionic intermediates in tautomeric equilibria. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates in DMSO vs. toluene) .
Data Contradiction: How to resolve discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
Discrepancies may arise from:
- Tautomerism/Purity : Recrystallize the compound rigorously (e.g., using ethanol/water) and characterize via DSC for precise melting points.
- Experimental Conditions : Ensure NMR spectra are acquired under inert atmospheres (to prevent thiol oxidation) and standardized solvents.
- Isomeric Byproducts : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect and quantify impurities. Cross-reference with synthetic protocols from independent studies .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of dust (respiratory irritant; STOT SE 3 hazard ).
- Spill Management : Collect solid spills with a static-free brush and store in sealed containers for hazardous waste disposal. Avoid aqueous washdown to prevent environmental contamination .
Advanced: What strategies optimize the stability of this compound during long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
